tert-Butyl (2-chloropyridin-3-yl)carbamate

Vue d'ensemble

Description

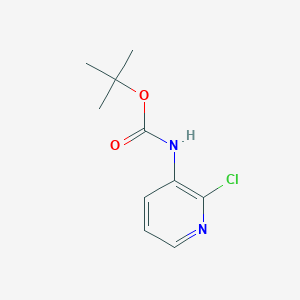

tert-Butyl (2-chloropyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloropyridin-3-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloropyridin-3-yl)carbamate typically involves the reaction of 2-chloropyridine-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl (2-chloropyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Hydrolysis: Yields the corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , particularly in the fields of oncology and infectious diseases.

- Anticancer Activity: Research indicates that tert-butyl (2-chloropyridin-3-yl)carbamate may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can reduce tumor growth in various cancer cell lines, making this compound a candidate for cancer therapy .

- Antimicrobial Properties: Compounds with similar structures have demonstrated antibacterial and antifungal activities. Studies suggest that derivatives containing chlorinated pyridine moieties can selectively target pathogens while preserving host cell viability .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in drug development. It is used to create various derivatives that may exhibit enhanced biological activity or novel properties .

Study 1: Anticancer Mechanism

A study focused on the inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a role in several cancers. The findings showed that this compound significantly reduced MALT1 activity in vitro, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity .

Study 2: Antimicrobial Activity

In another investigation, derivatives of chlorinated pyridine compounds were tested against Chlamydia trachomatis. While not directly testing this specific compound, results indicated that similar structures could impair pathogen growth without affecting host cells, suggesting potential applications in developing new antibiotics .

Mécanisme D'action

The mechanism of action of tert-Butyl (2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are subject to ongoing research, but it is known to interact with proteins and enzymes involved in various biochemical processes .

Comparaison Avec Des Composés Similaires

- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate

- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate

Comparison:

- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with a bromine atom, which can influence its reactivity and applications.

- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its biological activity.

- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate: The presence of a methyl group can affect its steric properties and reactivity.

Activité Biologique

tert-Butyl (2-chloropyridin-3-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a tert-butyl group attached to a carbamate moiety linked to a chlorinated pyridine, this compound presents opportunities for drug discovery and development. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- CAS Number : 209798-48-1

The compound's structure allows for various chemical interactions, making it a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins involved in biochemical processes. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. Ongoing research aims to elucidate the precise pathways and molecular interactions involved.

Antichlamydial Activity

Recent studies have explored the antichlamydial properties of compounds similar to this compound. For instance, a study indicated that certain derivatives showed selective inhibition of Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections. The compounds demonstrated mild toxicity towards mammalian cell lines but were non-mutagenic in Drosophila melanogaster assays, highlighting their potential as therapeutic agents .

Toxicity and Safety Profile

Toxicity assessments have shown that while some derivatives exhibit moderate toxicity, they do not significantly affect host cell viability at therapeutic concentrations. The safety profile is critical for further development as potential drugs .

| Compound | Toxicity Level | Selectivity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Selective for C. trachomatis | Enzyme inhibition |

| Derivative A | Low | Non-selective | General antibacterial |

| Derivative B | Moderate | Selective | Disruption of bacterial growth |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 2-chloropyridine-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine. The general reaction conditions include dichloromethane as a solvent at room temperature, optimizing yield and purity .

Synthetic Route :

- Starting Materials : 2-chloropyridine-3-amine, tert-butyl chloroformate.

- Reagents : Triethylamine (base), dichloromethane (solvent).

- Conditions : Room temperature.

Case Studies and Research Findings

Research has indicated diverse applications of this compound in drug development:

- Antimicrobial Applications : Compounds derived from this structure have shown potential against various bacterial strains, suggesting a role in developing new antibiotics .

- Neurological Studies : Some carbamate derivatives exhibit protective effects in neurodegenerative models, indicating their possible utility in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

tert-butyl N-(2-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHVCMJKJLGRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474823 | |

| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209798-48-1 | |

| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of tert-butyl (2-chloropyridin-3-yl)carbamate in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. [] This class of compounds holds interest for potential biological activity and pharmaceutical applications. The significance of this compound lies in its role as a readily available precursor in a two-step synthetic route.

Q2: How is this compound utilized in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones?

A2: The synthesis involves a one-pot tandem reaction. [] First, this compound undergoes a palladium-catalyzed amination with various substituted primary anilines. This step replaces the chlorine atom with the aniline group. Subsequently, an intramolecular amidation occurs, closing the ring and forming the desired 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one product. This efficient two-step process highlights the versatility of this compound in constructing complex heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.